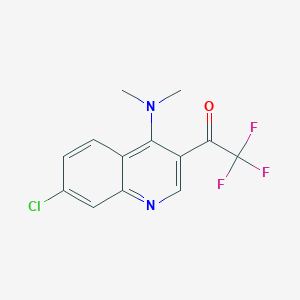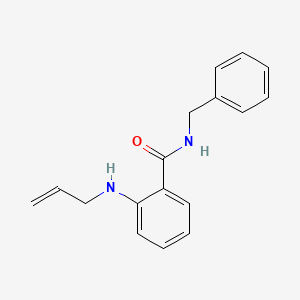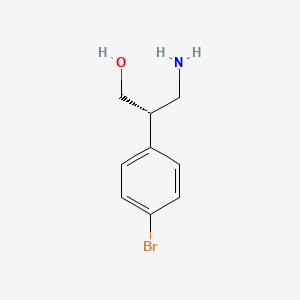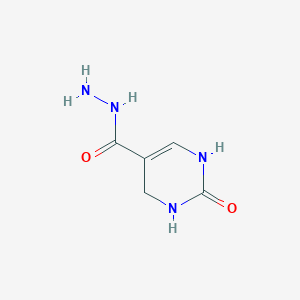
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine is an organic compound belonging to the class of aminopyrimidines These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms The compound’s structure includes an ethyl group at the 5-position, a dimethylamino group at the 4-position, and a phenyl group at the 6-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate can yield the desired pyrimidine derivative. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions for several hours.
Another approach involves the use of substituted anilines and aldehydes in the presence of a catalyst such as zinc chloride. This method allows for the formation of the pyrimidine ring through a multi-component reaction, which can be completed in a single step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts such as zinc chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and receptors. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, by binding to its active site. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine core but differs in the substitution pattern, with amino groups at the 2 and 4 positions.
5-Amino-pyrazoles: These compounds have a similar heterocyclic structure but contain a pyrazole ring instead of a pyrimidine ring.
Substituted Imidazoles: Imidazoles are another class of heterocycles with similar applications in chemistry and biology.
Uniqueness
5-Ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl, dimethylamino, and phenyl groups on the pyrimidine ring allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17N3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
5-ethyl-N,N-dimethyl-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3/c1-4-12-13(11-8-6-5-7-9-11)15-10-16-14(12)17(2)3/h5-10H,4H2,1-3H3 |
Clé InChI |
DCIAQTJSAOQMJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CN=C1N(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)

![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)

